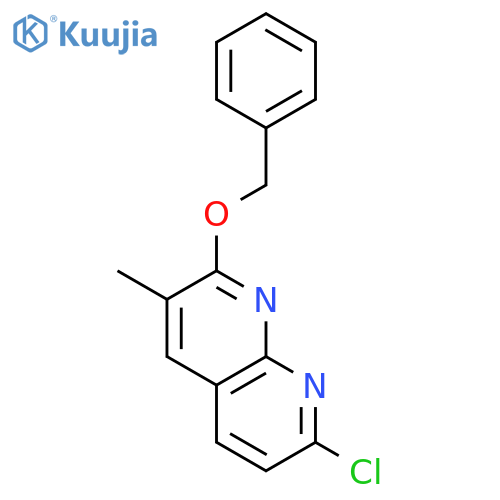Cas no 846035-09-4 (7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine)

846035-09-4 structure
商品名:7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 1,8-NAPHTHYRIDINE, 7-CHLORO-3-METHYL-2-(PHENYLMETHOXY)-
- 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine
- 846035-09-4
- SCHEMBL5363662
-
- インチ: InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-14(17)18-15(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChIKey: NDSMNEJDBIMWLL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 284.0716407Da
- どういたいしつりょう: 284.0716407Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 35Ų
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C472470-25mg |
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |
846035-09-4 | 25mg |
$190.00 | 2023-05-18 | ||
| TRC | C472470-250mg |
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |
846035-09-4 | 250mg |
$1499.00 | 2023-05-18 | ||
| TRC | C472470-500mg |
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |
846035-09-4 | 500mg |
$ 3000.00 | 2023-09-08 | ||
| TRC | C472470-100mg |
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |
846035-09-4 | 100mg |
$718.00 | 2023-05-18 |
7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
846035-09-4 (7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine) 関連製品
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
